molecular formula C10H19NO4 B12950768 (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid

(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid

Cat. No.: B12950768
M. Wt: 217.26 g/mol
InChI Key: UEKJCRSNYWUFCQ-JTQLQIEISA-N
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Description

(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is an organic compound that features a tert-butoxy group, a methyl group, and a methylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid, can be scaled up using continuous flow processes. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: A simple ester with a tert-butyl group.

    tert-Butylamine: An amine with a tert-butyl group.

    tert-Butyl alcohol: An alcohol with a tert-butyl group.

Uniqueness

(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butoxy and methylamino groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-2-methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,6-11-5)7(12)13/h11H,6H2,1-5H3,(H,12,13)/t10-/m0/s1

InChI Key

UEKJCRSNYWUFCQ-JTQLQIEISA-N

Isomeric SMILES

C[C@](CNC)(C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CNC)C(=O)O

Origin of Product

United States

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